molecular formula C14H27N3O2 B13476747 tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate

tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate

Cat. No.: B13476747
M. Wt: 269.38 g/mol
InChI Key: GZVXXWBCMBFPNT-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate is a carbamate derivative featuring a piperazine ring substituted with a cyclopropyl group and a tert-butoxycarbonyl (Boc)-protected ethylamine side chain. The Boc group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses.

Synthesis routes typically involve alkylation of piperazine derivatives with bromo-substituted tert-butyl carbamates under reflux conditions with bases like K₂CO₃ and NaI in dioxane ().

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-7-9-17-8-6-15-10-12(17)11-4-5-11/h11-12,15H,4-10H2,1-3H3,(H,16,18)

InChI Key

GZVXXWBCMBFPNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCNCC1C2CC2

Origin of Product

United States

Preparation Methods

Synthesis of 2-cyclopropylpiperazine Intermediate

The key intermediate, 2-cyclopropylpiperazine, can be synthesized by nucleophilic substitution or amination reactions involving piperazine derivatives and cyclopropyl-containing electrophiles. Literature reports describe the use of cyclopropylcarbonylpiperazine derivatives prepared via coupling reactions with cyclopropylcarbonyl chloride or related reagents.

Boc Protection of the Terminal Amine

The terminal amine is protected as a tert-butyl carbamate to stabilize the molecule and facilitate further synthetic manipulations. Boc protection is typically achieved by reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine in anhydrous solvents like dichloromethane at low temperatures (0 °C to room temperature).

Representative Synthetic Route

A plausible synthetic sequence based on literature precedents is as follows:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Synthesis of 2-cyclopropylpiperazine Reaction of piperazine with cyclopropylcarbonyl chloride or equivalent Formation of 2-cyclopropylpiperazine intermediate
2 N-alkylation with ethyl linker Alkylation using 2-bromoethyl tert-butyl carbamate or equivalent, base (e.g., K2CO3), solvent (e.g., DMF) Introduction of ethyl linker with Boc protection precursor
3 Boc protection Treatment with di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C to RT Formation of this compound

Alternative Methods and Optimization

  • Some synthetic routes employ catalytic hydrogenation or reduction steps to modify substituents on the piperazine ring before Boc protection.
  • Use of coupling reagents such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or similar uronium salts can facilitate amide bond formation in related piperazine derivatives, which may be adapted for this compound's synthesis.
  • Reaction yields and purity can be optimized by controlling temperature, solvent choice, and stoichiometry of reagents.

Research Findings and Data

  • The Boc protection step generally proceeds with high yield (often quantitative) and purity when performed under inert atmosphere and anhydrous conditions.
  • Alkylation reactions involving piperazine nitrogen atoms require careful control to avoid over-alkylation or side reactions.
  • The cyclopropyl substituent imparts steric and electronic effects that may influence reactivity; thus, reaction conditions may need adjustment compared to unsubstituted piperazine derivatives.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Notes
Piperazine functionalization Reaction with cyclopropylcarbonyl derivatives; moderate temperatures
Alkylation step Base-mediated N-alkylation with ethyl carbamate derivatives; solvents like DMF or acetonitrile
Boc protection Di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C to RT, overnight reaction
Purification Silica gel chromatography or preparative HPLC as needed
Yield range Variable, often 50-95% depending on step and optimization

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a protecting group for amines.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperazine-Based Carbamates

a) tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate
  • Structure: Differs by replacing the cyclopropyl group with a 2-aminoethyl side chain on the piperazine nitrogen.
  • Applications : Used in ligand design for receptors requiring flexible, polar substituents ().
b) tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate
  • Structure: Incorporates a cyclopropane ring directly attached to the methyl group of the carbamate, with an aminoethyl side chain.
  • Properties : The cyclopropane ring enhances rigidity, which may improve binding specificity but reduce solubility. Molecular formula: C₁₁H₂₂N₂O₂ ().
  • Applications : Explored in sp³-rich scaffolds for drug discovery to mimic peptide conformations.
c) tert-butyl N-(2-{2-[4-(4-aminobutyl)piperazin-1-yl]ethoxy}ethyl)carbamate
  • Structure: Features a longer 4-aminobutyl chain and an ethoxy linker.
  • Properties : Increased chain length enhances lipophilicity (higher logP) and may affect membrane permeability.
  • Applications : Suitable for targeting deep hydrophobic pockets in enzymes or receptors ().

Non-Piperazine Carbamate Derivatives

a) tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate
  • Structure : Replaces the piperazine-cyclopropyl unit with a benzimidazolone ring.
  • Properties : The aromatic benzimidazolone moiety introduces hydrogen-bonding capacity and π-π stacking interactions. Molecular weight: ~260 g/mol (LCMS data; ).
  • Applications : Used in kinase inhibitor development due to its planar, heterocyclic structure.
b) tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate
  • Structure : Contains a propargyl sulfide group instead of the piperazine ring.
  • Properties: The alkyne and sulfur atoms increase reactivity (e.g., click chemistry applications). Molecular formula: C₁₀H₁₇NO₂S ().
  • Applications : Useful in bioconjugation and metal-catalyzed cross-coupling reactions.

Comparative Data Table

Compound Name Molecular Formula Key Substituent Molecular Weight (g/mol) Key Properties
tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate C₁₄H₂₆N₃O₂ Cyclopropyl-piperazine 268.38 Moderate lipophilicity, rigid structure
tert-butyl N-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}carbamate C₁₃H₂₇N₄O₂ 2-Aminoethyl-piperazine 283.39 Higher hydrophilicity
tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate C₁₄H₁₆ClN₃O₃ Benzimidazolone 297.75 Aromatic, hydrogen-bonding capacity
tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate C₁₀H₁₇NO₂S Propargyl sulfide 215.31 Reactive alkyne, sulfur participation

Biological Activity

Tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique structure featuring a tert-butyl group, a piperazine ring, and a cyclopropyl moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in treating neurological disorders and its interactions with various biological targets.

  • Molecular Formula : C14H27N3O2
  • Molecular Weight : 269.38 g/mol
  • Structural Features : The compound consists of:
    • A tert-butyl group that enhances lipophilicity.
    • A piperazine ring known for its role in drug design.
    • A cyclopropyl moiety which may influence receptor binding and activity.

Synthesis

The synthesis typically involves the reaction of tert-butyl carbamate with 2-(2-cyclopropylpiperazin-1-yl)ethylamine, often facilitated by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . This method allows for the efficient formation of the desired carbamate derivative.

Research indicates that this compound exhibits significant biological activity through its interactions with various receptors and enzymes. These interactions are critical for understanding its therapeutic potential, particularly in neurological contexts.

Receptor Binding Studies

Studies have focused on the compound's binding affinity to neurotransmitter receptors. The specific interactions depend on target proteins, which may include:

  • Dopamine receptors
  • Serotonin receptors
  • Enzymes related to metabolic pathways

These interactions are essential for elucidating the compound's mechanism of action and therapeutic applications.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound can inhibit key proteases involved in viral replication, such as the SARS-CoV 3CL protease. For instance, structural modifications in related compounds have shown enhanced inhibitory activities, suggesting that similar modifications could be explored for our compound .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals differences in biological activity. The following table summarizes some related compounds and their unique attributes:

Compound NameStructural FeaturesUnique Attributes
Tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamateContains piperazine but lacks cyclopropaneSimpler structure may lead to different biological activity
Tert-butyl N-[2-(cyclobutylpiperazin-1-yl)ethyl]carbamateCyclobutane instead of cyclopropanePotentially different steric effects
Tert-butyl N-[3-(cyclopropylethoxy)propionamide]Similar cyclopropane moiety but different functional groupDifferent reactivity due to amide linkage

This comparison highlights the structural complexity of this compound and its potential for diverse biological interactions .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for tert-butyl N-[2-(2-cyclopropylpiperazin-1-yl)ethyl]carbamate?

  • Methodology : The synthesis typically involves Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Subsequent coupling with 2-cyclopropylpiperazine requires precise stoichiometry to avoid over-alkylation. Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF), with reactions conducted at 0–25°C .
  • Critical Parameters :

  • Solvent purity (anhydrous DCM/THF preferred)
  • Base selection (triethylamine vs. sodium hydride)
  • Reaction time (6–24 hours, monitored by TLC/HPLC)

Q. How can researchers characterize this compound and verify purity?

  • Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, focusing on the Boc group (δ ~1.4 ppm for tert-butyl) and piperazine protons (δ 2.5–3.5 ppm).

Mass Spectrometry (MS) : Validate molecular weight using ESI-MS or MALDI-TOF.

High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during cyclopropylpiperazine coupling?

  • Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) reduce N-alkylation byproducts.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but require post-reaction purification to remove traces .
    • Case Study : A 15% yield increase was achieved by switching from DCM to THF, attributed to improved intermediate solubility .

Q. What computational approaches predict the reactivity of this compound in complex reactions?

  • Methods :

  • Density Functional Theory (DFT) : Models transition states for piperazine ring functionalization.
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways for derivatization.
    • Application : ICReDD’s quantum chemical workflows reduced experimental screening by 40–60% in analogous carbamate systems .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles across studies?

  • Root Causes :

  • Purity Variability : Crude vs. HPLC-purified samples exhibit different solubility.
  • Measurement Techniques : Gravimetric (mass-based) vs. UV-spectroscopy methods yield divergent results.
    • Resolution Protocol :

Standardize purity assessment (≥98% by HPLC).

Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.

Cross-reference Hansen solubility parameters for solvent selection .

Advanced Methodological Challenges

Q. What strategies mitigate racemization during stereospecific derivatization of this compound?

  • Approaches :

  • Chiral Auxiliaries : Introduce temporary protecting groups to stabilize stereocenters.
  • Low-Temperature Quenching : Halt reactions at 80% conversion to prevent epimerization.
    • Example : Enantiomeric excess (ee) improved from 75% to 92% using (−)-sparteine as a chiral base in analogous systems .

Q. How to design a scalable synthesis route for gram-scale production without compromising yield?

  • Scale-Up Considerations :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic Boc protection steps.
  • In-Line Purification : Integrate scavenger resins to remove excess reagents.
    • Case Study : Pilot-scale synthesis achieved 85% yield via flow chemistry, compared to 68% in batch mode .

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